![molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3](/img/structure/B112361.png)

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

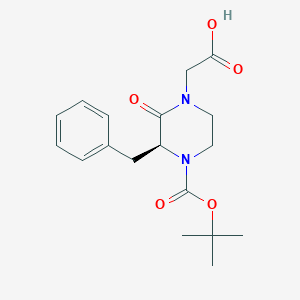

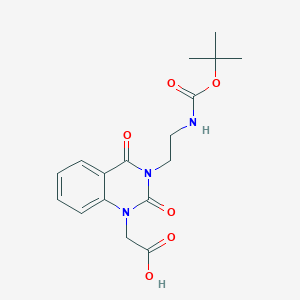

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is an organic compound with the molecular formula C17H22N2O3 . It is used as an intermediate in organic synthesis .

Synthesis Analysis

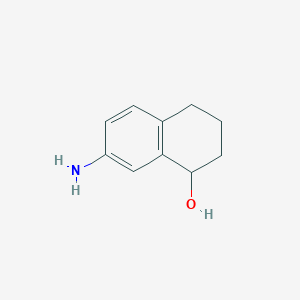

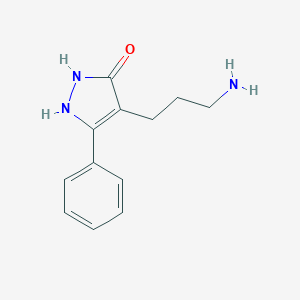

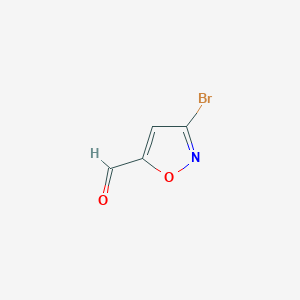

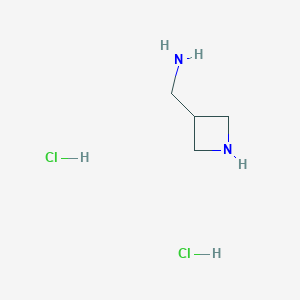

The synthesis of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can be achieved through several methods. One method involves the reaction of 5-bromo-indoline-2-one with N-Boc-diamine . Another method involves the reaction of hydroxyindole with N-Boc-diamine, followed by a reaction with N-bromosuccinimide .

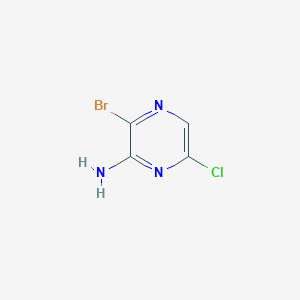

Molecular Structure Analysis

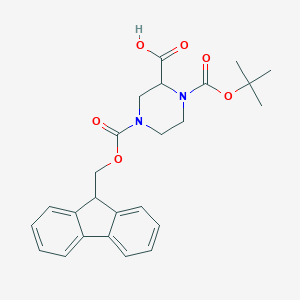

The molecular structure of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is characterized by a spirocyclic structure, which consists of a 3H-indole ring and a 4’-piperidine ring connected at a single carbon atom . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .

Chemical Reactions Analysis

As an intermediate in organic synthesis, “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can undergo various chemical reactions. For example, it can react with other reagents to form new compounds, or it can be used as a starting material in the synthesis of other complex molecules .

Physical And Chemical Properties Analysis

“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” has a molecular weight of 302.37 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Synthesis and Templating

A simple and efficient synthetic route for 1'-H-spiro(indoline-3,4'-piperidine) and its derivatives has been developed. These compounds serve as useful templates for synthesizing compounds targeting GPCR (G-protein-coupled receptors), indicating their potential in drug discovery. The process starts with commercially available reagents, and through a five-step procedure, yields the desired compounds efficiently (Xie et al., 2004).

Enantioseparation Techniques

Research has explored the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral penultimate intermediate using reversed phase and normal phase liquid chromatography. The study utilized a new type of polysaccharide stationary phase for this process. This method could be instrumental for quality control during the synthesis of pharmaceutical compounds, ensuring the purity and effectiveness of the final product (Zhou et al., 2010).

Structural Studies and Drug Discovery

A novel scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], has been synthesized for drug discovery purposes. Structural studies reveal that this scaffold presents side chains in a well-defined orientation, which is crucial for the interaction of potential drug molecules with their targets. The Boc protected derivative of this compound is highlighted as a key intermediate for combinatorial synthesis of drug-like molecules (Willand et al., 2004).

Intramolecular Oxidative Coupling

Recent studies have reported the use of guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions involving oxindoles and β-dicarbonyls to produce spiro-coupling products. This process yields spiro[indoline-3,4'-piperidine] compounds, which are fundamental motifs in various biologically active compounds. The method has shown effectiveness in providing the spiro-coupling products in moderate to excellent yields (Sugimoto et al., 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJCWMVHDBKPBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611809 |

Source

|

| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] | |

CAS RN |

252882-60-3 |

Source

|

| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.